molecular formula C15H13FO2 B6364216 3-(2,3-Dimethylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1262005-53-7

3-(2,3-Dimethylphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6364216
CAS RN: 1262005-53-7
M. Wt: 244.26 g/mol
InChI Key: NHPANCMPJMKXHR-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-4-fluorobenzoic acid, 95% (3-DMP-4-FB) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid, with a molecular weight of 255.26 g/mol and a melting point of 166-168°C. 3-DMP-4-FB is a derivative of benzoic acid, and is used in the synthesis of various organic compounds such as pharmaceuticals, pesticides, and dyestuffs. It is also used as a reagent in the synthesis of organic molecules, and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-4-fluorobenzoic acid, 95% is not well understood. It is believed that the compound acts as an acid-catalyzed electrophilic aromatic substitution (EAS) reagent. This means that it can react with an electron-rich aromatic ring, such as a benzene ring, to form a new molecule. The reaction is facilitated by the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,3-Dimethylphenyl)-4-fluorobenzoic acid, 95% are not well understood. It is not known to be toxic or to have any adverse effects on humans or animals. However, it is important to note that the compound is flammable and should be handled with care.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(2,3-Dimethylphenyl)-4-fluorobenzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and easily available reagent. It is also relatively non-toxic, and can be used in a wide range of reactions. The main limitation of using 3-(2,3-Dimethylphenyl)-4-fluorobenzoic acid, 95% is that it is flammable and can be hazardous if not handled properly.

Future Directions

There are a number of potential future directions for research involving 3-(2,3-Dimethylphenyl)-4-fluorobenzoic acid, 95%. These include further studies into the mechanism of action of the compound, as well as investigations into its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further studies into the safety and toxicity of the compound are needed, as well as research into its potential biochemical and physiological effects. Finally, further research into the use of 3-(2,3-Dimethylphenyl)-4-fluorobenzoic acid, 95% as a catalyst in organic reactions is needed.

Synthesis Methods

3-(2,3-Dimethylphenyl)-4-fluorobenzoic acid, 95% is synthesized by a two-step process. In the first step, 2,3-dimethylphenyl bromide is reacted with 4-fluorobenzoyl chloride in an inert atmosphere, such as nitrogen or argon. The reaction produces 3-(2,3-Dimethylphenyl)-4-fluorobenzoic acid, 95% and hydrobromic acid. In the second step, the hydrobromic acid is removed by aqueous alkaline solution, leaving the desired product.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-4-fluorobenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, pesticides, and dyestuffs. It is also used in the synthesis of polymers, and as a catalyst in organic reactions. It is also used in the synthesis of fluorescent dyes, and in the production of pharmaceutical intermediates.

properties

IUPAC Name

3-(2,3-dimethylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-4-3-5-12(10(9)2)13-8-11(15(17)18)6-7-14(13)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPANCMPJMKXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC(=C2)C(=O)O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680866
Record name 6-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethylphenyl)-4-fluorobenzoic acid

CAS RN

1262005-53-7
Record name 6-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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